Cas no 66172-79-0 (bis[17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl] hydrogen phosphate)
66172-79-0 structure
Product Name:bis[17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl] hydrogen phosphate
Numero CAS:66172-79-0
MF:C54H95O16P
MW:1031.29628014565
CID:963426
PubChem ID:105315
Update Time:2025-04-19
bis[17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl] hydrogen phosphate Proprietà chimiche e fisiche
Nomi e identificatori
-
- bis[17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl] hydrogen phosphate
- bis[2-[2-[2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, 1,1'-(hydrogen phosphate)
- 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-(nonylphenoxy)-, hydrogen phosphate
- Bis(17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl) hydrogen phosphate
- bis[17-(2-nonylphenoxy)-3,6,9,12,15-pentaoxaheptadec-1-yl] hydrogen phosphate
- Di(nonylphenol hexa(oxyethylene))hydrogen phosphate
- CXJNUUJXSIVKDP-UHFFFAOYSA-N
- Bis[17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl]hydrogen phosphate
- NS00035968
- 66172-79-0
- EINECS 266-216-4
- DTXSID7070426
-
- Inchi: 1S/C54H95O16P/c1-3-5-7-9-11-13-15-21-51-23-17-19-25-53(51)67-47-43-63-39-35-59-31-27-57-29-33-61-37-41-65-45-49-69-71(55,56)70-50-46-66-42-38-62-34-30-58-28-32-60-36-40-64-44-48-68-54-26-20-18-24-52(54)22-16-14-12-10-8-6-4-2/h17-20,23-26H,3-16,21-22,27-50H2,1-2H3,(H,55,56)
- Chiave InChI: CXJNUUJXSIVKDP-UHFFFAOYSA-N
- Sorrisi: P(=O)(O)(OCCOCCOCCOCCOCCOCCOC1C=CC=CC=1CCCCCCCCC)OCCOCCOCCOCCOCCOCCOC1C=CC=CC=1CCCCCCCCC
Proprietà calcolate
- Massa esatta: 1030.63605
- Massa monoisotopica: 1030.636
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 16
- Conta atomi pesanti: 71
- Conta legami ruotabili: 56
- Complessità: 1050
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 10
- Superficie polare topologica: 167Ų
Proprietà sperimentali
- Densità: 1.078
- Punto di ebollizione: 921.4°C at 760 mmHg
- Punto di infiammabilità: 511.1°C
- Indice di rifrazione: 1.495
- PSA: 166.52
- LogP: 10.03020
bis[17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl] hydrogen phosphate Letteratura correlata
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
66172-79-0 (bis[17-(nonylphenoxy)-3,6,9,12,15-pentaoxaheptadecan-1-yl] hydrogen phosphate) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti